molecular formula C8H6N2O2 B3041438 2-Methyl-4-nitrophenyl isocyanide CAS No. 2920-24-3

2-Methyl-4-nitrophenyl isocyanide

Cat. No.: B3041438
CAS No.: 2920-24-3
M. Wt: 162.15 g/mol
InChI Key: XYUPYRZEVUIFDN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrophenyl isocyanide, also known as 1-isocyanato-2-methyl-4-nitrobenzene, is an aryl isocyanide. This compound is characterized by its unique chemical structure, which includes a nitro group and an isocyanide group attached to a benzene ring. The presence of these functional groups imparts distinct reactivity and properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrophenyl isocyanide typically involves the formylation of an amine followed by the dehydration of the resulting formamide to produce the isocyanide. A common method includes the use of a dehydrating agent and a base to facilitate the reaction . The reaction conditions are crucial, as the nature and stoichiometric quantities of the dehydrating agent and base play a significant role in the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach, which is efficient and scalable. This method involves the direct conversion of amines to isocyanides using formylation and dehydration steps in a single reaction vessel . The process is designed to minimize the exposure to hazardous fumes and improve the overall safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrophenyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrophenyl isocyanide involves its reactivity with nucleophiles due to the electrophilic nature of the isocyanide carbon. This reactivity allows it to form stable adducts with various nucleophiles, facilitating the synthesis of diverse chemical entities . The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.

Comparison with Similar Compounds

  • 4-Nitrophenyl isocyanate
  • 2-Methylphenyl isocyanide
  • 4-Methoxyphenyl isocyanide

Comparison: 2-Methyl-4-nitrophenyl isocyanide is unique due to the presence of both a nitro group and an isocyanide group on the benzene ring. This combination imparts distinct reactivity compared to similar compounds, such as 4-nitrophenyl isocyanate, which lacks the methyl group, or 2-methylphenyl isocyanide, which lacks the nitro group . The presence of both functional groups allows for a broader range of chemical reactions and applications.

Properties

IUPAC Name

1-isocyano-2-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPYRZEVUIFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-nitrophenyl isocyanide
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-nitrophenyl isocyanide
Reactant of Route 3
2-Methyl-4-nitrophenyl isocyanide
Reactant of Route 4
2-Methyl-4-nitrophenyl isocyanide
Reactant of Route 5
2-Methyl-4-nitrophenyl isocyanide
Reactant of Route 6
Reactant of Route 6
2-Methyl-4-nitrophenyl isocyanide

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